molecular formula C14H13NO4 B8623459 dimethyl 5-(1H-pyrrol-1-yl)isophthalate CAS No. 168618-28-8

dimethyl 5-(1H-pyrrol-1-yl)isophthalate

Cat. No.: B8623459
CAS No.: 168618-28-8
M. Wt: 259.26 g/mol
InChI Key: HJYYBZMOCGOELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5-(1H-pyrrol-1-yl)isophthalate is a useful research compound. Its molecular formula is C14H13NO4 and its molecular weight is 259.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Research indicates that dimethyl 5-(1H-pyrrol-1-yl)isophthalate exhibits several biological activities, which are crucial for its application in medicinal chemistry. It has been studied for its potential effects on cellular mechanisms, particularly in relation to enzyme interactions and receptor binding. For instance, studies have focused on its binding affinity with phosphodiesterase enzymes, which are significant in modulating cyclic adenosine monophosphate (cAMP) levels—an important signaling molecule in various biological processes.

Lead Compound in Drug Development

The compound serves as a lead structure for developing new pharmaceuticals, especially in oncology. Its ability to interact with specific biological targets positions it as a candidate for further development into therapeutic agents. For example, related compounds have shown promise in enhancing monoclonal antibody production in cell cultures, suggesting that this compound could similarly be utilized to improve yields in biopharmaceutical production .

Polymer Synthesis

In materials science, this compound is explored as a precursor for synthesizing advanced polymers. Its unique structural features allow it to be integrated into polymer matrices, potentially enhancing the physical and chemical properties of the resulting materials. This application is particularly relevant in developing materials with specific mechanical or thermal characteristics.

Coatings and Composites

The compound's reactivity can also be harnessed in creating coatings and composites that require specific functional properties. The incorporation of pyrrole derivatives into polymeric structures can lead to materials with enhanced conductivity or chemical resistance, making them suitable for various industrial applications.

Comparative Analysis with Related Compounds

To better understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Dimethyl 2-(1H-pyrrol-1-yl)terephthalatePyrrole ring with terephthalate moietyDifferent reactivity due to the terephthalate group
Dimethyl 2-(1H-pyrrol-1-yl)phthalatePyrrole ring with phthalate moietyVarying biological activity compared to isophthalate
Dimethyl 2-(1H-pyrrol-1-yl)benzoatePyrrole ring attached to benzoic acidDistinct solubility characteristics

This comparative analysis highlights how the unique combination of the pyrrole and isophthalate moieties in this compound provides distinct chemical properties and potential biological activities not observed in other similar compounds.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Enhanced Monoclonal Antibody Production : A study demonstrated that compounds related to this compound improved monoclonal antibody production by enhancing cell-specific productivity while maintaining cell viability during culture processes .
  • Potential Anti-Cancer Activity : Preliminary investigations suggest that derivatives of this compound may exhibit anti-cancer properties by inhibiting specific cellular pathways involved in tumor growth.
  • Material Innovations : Research into polymer applications has shown that integrating this compound into polymeric systems can yield materials with improved thermal stability and mechanical strength, thus broadening its utility in industrial applications.

Properties

CAS No.

168618-28-8

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

dimethyl 5-pyrrol-1-ylbenzene-1,3-dicarboxylate

InChI

InChI=1S/C14H13NO4/c1-18-13(16)10-7-11(14(17)19-2)9-12(8-10)15-5-3-4-6-15/h3-9H,1-2H3

InChI Key

HJYYBZMOCGOELK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)N2C=CC=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,5-dimethoxytetrahydrofuran (0.74 ml, 0.76 g, 5.74 mmol, 1.2 eq) was added to a stirred suspension of dimethyl 5-aminoisophthalate (1.0 g, 4.78 mmol, 1 eq) in 7 ml acetic acid under Ar. The mixture was heated to reflux at 135° C. After 45 min the reaction was cooled to RT, and the solvent was removed in vacuo. The residue was stirred in saturated aqueous NaHCO3/EtOAc overnight. The layers were separated. The organic layer was washed with saturated aqueous NaHCO3 (×1), water (×2), brine (×1), and dried over Na2SO4. The inorganics were filtered off, and the solvent was removed in vacuo. Purification via flash chromatography yielded 0.288 g (1.11 mmol, 23% yield) of the product. A significant amount of crude product was also collected.
Quantity
0.74 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Yield
23%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.